4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide
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Overview
Description
4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl thiophene carboxamides. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an acetyl group and a sulfonyl group attached to a dichloropyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the thiophene derivative with a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions.
Coupling with Dichloropyridine: The final step involves coupling the sulfonyl thiophene intermediate with 5,6-dichloropyridine-3-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide is studied for its potential as an enzyme inhibitor. Its sulfonyl group can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiophene and pyridine moieties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The dichloropyridine moiety may enhance binding affinity and specificity, while the thiophene ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-[(5-chloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide
- 4-acetyl-N-[(6-chloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide
- 4-acetyl-N-[(5,6-difluoropyridin-3-yl)sulfonyl]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dichloropyridine moiety may provide enhanced binding interactions and specificity compared to mono-substituted analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-acetyl-N-(5,6-dichloropyridin-3-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S2/c1-6(17)7-2-10(21-5-7)12(18)16-22(19,20)8-3-9(13)11(14)15-4-8/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKIOOVQONQJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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